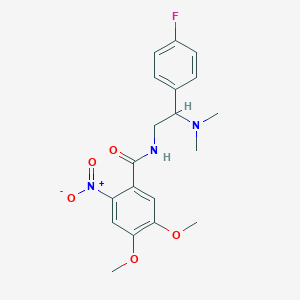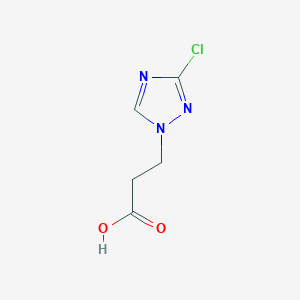
3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one, also known as DFP-1, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in research. DFP-1 belongs to the class of designer drugs known as cathinones, which are structurally similar to amphetamines and have stimulant properties.
Applications De Recherche Scientifique
3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one has potential applications in various fields of scientific research, including neuroscience, pharmacology, and toxicology. 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one has been shown to interact with the dopamine and serotonin transporters, which are important targets for drugs used to treat psychiatric disorders such as depression and addiction. 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one can also be used to study the effects of cathinones on the central nervous system.
Mécanisme D'action
3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one acts as a reuptake inhibitor of dopamine and serotonin, which results in increased levels of these neurotransmitters in the brain. This leads to the stimulation of the central nervous system and the release of euphoria, energy, and alertness. The exact mechanism of action of 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one is not well understood, but it is thought to involve the inhibition of the vesicular monoamine transporter, which is responsible for the storage of neurotransmitters in vesicles.
Biochemical and Physiological Effects
3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one has been shown to have a wide range of biochemical and physiological effects. In animal studies, 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one has been shown to increase locomotor activity, induce hyperthermia, and decrease food intake. 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its stimulant effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in a variety of assays to study the effects of cathinones on the central nervous system. However, 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one has limitations as well. Its effects on the central nervous system are not well understood, and its potential for abuse and dependence may limit its use in research.
Orientations Futures
There are several future directions for research on 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one. One area of interest is the development of new drugs that target the dopamine and serotonin transporters. 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one can be used as a lead compound to develop new drugs that have improved efficacy and fewer side effects. Another area of interest is the study of the long-term effects of cathinone use on the central nervous system. This research could lead to the development of new treatments for addiction and other psychiatric disorders. Finally, the development of new analytical techniques for the detection of cathinones in biological samples could improve our understanding of the prevalence and effects of these drugs.
Méthodes De Synthèse
The synthesis of 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one involves a multi-step process that starts with the reaction of cyclopentyl magnesium bromide with 4,4-difluoropiperidine. The resulting cyclopentyl-4,4-difluoropiperidine is then reacted with 3-bromopropiophenone to yield 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one. The purity of 3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one can be improved using recrystallization techniques.
Propriétés
IUPAC Name |
3-cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO/c14-13(15)7-9-16(10-8-13)12(17)6-5-11-3-1-2-4-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZNYHLQWXTDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-(4,4-difluoropiperidin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2925193.png)

![N~4~,1-diphenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2925197.png)








![4-(dipropylsulfamoyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2925214.png)